Listerine

Description

Properties

CAS No. |

51273-66-6 |

|---|---|

Molecular Formula |

C30H52O3 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylphenol;1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H18O.C10H20O.C10H14O/c1-9(2)8-4-6-10(3,11-9)7-5-8;2*1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-7H2,1-3H3;7-11H,4-6H2,1-3H3;4-7,11H,1-3H3 |

InChI Key |

CSAVDNHVPJNKTC-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |

Synonyms |

Listerine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Listerine's Essential Oils on Microbial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listerine, a widely recognized antiseptic mouthwash, has been in use for over a century, demonstrating a broad spectrum of antimicrobial activity against oral pathogens.[1][2] Its efficacy is primarily attributed to a fixed combination of four essential oils: thymol, eucalyptol, menthol, and methyl salicylate.[3][4] This technical guide provides an in-depth exploration of the core mechanism by which these essential oils exert their antimicrobial effects, with a specific focus on their interaction with and disruption of microbial cell membranes. Understanding these mechanisms at a molecular level is crucial for the development of novel antimicrobial agents and strategies to combat microbial resistance.

The antimicrobial action of this compound's essential oils is characterized by a non-specific mechanism that involves the disruption of the bacterial cell wall and membrane.[5][6] This multi-target approach makes it difficult for bacteria to develop resistance, a significant advantage in the current landscape of rising antibiotic resistance.[1] The essential oils penetrate the plaque biofilm, leading to protein denaturation, alteration of bacterial enzyme activity, and extraction of bacterial endotoxins.[1][2]

Core Mechanism: Disruption of the Microbial Cell Membrane

The primary mode of action of this compound's essential oil blend is the disruption of the microbial cytoplasmic membrane, a critical barrier for maintaining cellular integrity and function. This disruption leads to a cascade of events, ultimately resulting in cell death.

Thymol: The Primary Disruptor

Thymol, a phenolic monoterpene, is a key active ingredient and its mechanism of action against bacterial membranes is the most extensively studied.[7]

-

Membrane Permeabilization: Thymol inserts itself into the bacterial cytoplasmic membrane, altering its structure and increasing its permeability.[7][8] This increased permeability leads to the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and nucleic acids.[7]

-

Depolarization of the Cytoplasmic Membrane: The influx and efflux of ions due to increased membrane permeability lead to the dissipation of the proton motive force and the depolarization of the cell membrane.[9] This loss of membrane potential disrupts crucial cellular processes such as ATP synthesis and active transport.

-

Inhibition of Membrane-Associated Enzymes: By altering the lipid environment of the cell membrane, thymol can inhibit the activity of membrane-bound enzymes that are vital for cellular respiration and other metabolic functions.[6]

Eucalyptol, Menthol, and Methyl Salicylate: Synergistic Partners

While thymol is a potent membrane-disrupting agent on its own, the other essential oils in this compound's formulation work synergistically to enhance its antimicrobial efficacy.

-

Eucalyptol (1,8-Cineole): This monoterpene also contributes to membrane damage. Studies have shown that eucalyptol can increase the permeability of microbial membranes, leading to the leakage of cellular contents.[10][11] It has been observed to enhance the leakage of nucleic acids and proteins from bacterial cells.[10]

-

Menthol: As a monoterpene alcohol, menthol disrupts the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function.[12][13] It has been shown to compromise the proton motive force, which is critical for ATP synthesis and nutrient transport.[14][15]

-

Methyl Salicylate: The role of methyl salicylate in direct membrane disruption is less pronounced compared to the other essential oils. However, some evidence suggests that it can facilitate the uptake of other antimicrobial agents into the bacterial cell, thereby potentiating their effects.[16] It is also known to possess anti-inflammatory properties.[6]

The combination of these four essential oils creates a potent antimicrobial formulation where the individual components likely act on different aspects of the cell membrane, leading to a more comprehensive and effective disruption.

Quantitative Data on Membrane Disruption

The following tables summarize the available quantitative data regarding the antimicrobial activity and membrane-disrupting effects of this compound's active ingredients.

| Component | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Thymol | Streptococcus mutans | 250 µg/mL | [7] |

| Candida albicans | >2001 µg/mL | [7] | |

| Enterococcus faecalis | >2001 µg/mL | [7] | |

| Escherichia coli | >2001 µg/mL | [7] | |

| Eucalyptol | Streptococcus mutans | 250 µg/mL | [7] |

| Candida albicans | >2001 µg/mL | [7] | |

| Enterococcus faecalis | >2001 µg/mL | [7] | |

| Escherichia coli | 7000 µg/mL | [7] | |

| Methicillin-resistant S. aureus | 7.23 mg/mL | [10][11] | |

| Menthol | Escherichia coli K12 | 500 µg/mL | [14][15] |

| Tetracycline-resistant E. coli | 500 µg/mL | [14][15] | |

| Thymol, Eucalyptol, Methyl Salicylate Mix | Candida albicans | 62,500 µg/mL (decreased from 125,000) | [7][8] |

| Streptococcus mutans | 125,000 µg/mL (decreased from 250,000) | [7][8] | |

| Enterococcus faecalis | 125,000 µg/mL (decreased from 500,000) | [7][8] |

| Component | Effect on Membrane | Quantitative Measurement | Reference |

| Eucalyptol | Enhanced membrane permeability, leading to nucleic acid and protein leakage in MRSA. | 5.36-fold increase in nucleic acid and protein leakage compared to untreated strains. | [10][11] |

| Menthol | Reduced H+-flux through bacterial membranes, compromising the proton motive force. | H+-flux decreased by 43% in tetracycline-resistant E. coli. | [15] |

| This compound (Essential Oil Mix) | Rapid penetration of biofilm and killing of bacteria. | Deeper penetration into plaque biofilm compared to CPC and CHX mouth rinses. | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Test microorganism (e.g., S. mutans, E. coli)

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Antimicrobial agent (e.g., thymol, eucalyptol)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the antimicrobial agent in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agent in the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standardized value (e.g., 5 x 10^5 CFU/mL).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that inhibits visible growth. This can also be determined by measuring the optical density at 600 nm.

Membrane Potential Assay using DiSC3(5)

This assay measures changes in the bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[3][18][19][20][21]

Materials:

-

Bacterial cell suspension

-

DiSC3(5) dye

-

Buffer (e.g., HEPES buffer with glucose)

-

Potassium chloride (KCl)

-

Fluorometer

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase and resuspend them in the appropriate buffer to a standardized optical density (e.g., OD600 of 0.05).

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.8 µM and incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.

-

Add KCl to a final concentration of 200 mM to equilibrate the potassium ion concentration across the membrane.

-

Place the cell suspension in a fluorometer cuvette and record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

-

Add the test compound (e.g., essential oil) and continuously monitor the fluorescence. Depolarization of the membrane will cause the release of DiSC3(5) and an increase in fluorescence.

Membrane Permeability Assay using Propidium Iodide (PI)

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells or cells with compromised membranes.[1][22][23][24]

Materials:

-

Bacterial cell suspension

-

Propidium iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Treat the bacterial cell suspension with the test compound for a specific duration.

-

Centrifuge the cells and wash them with PBS to remove the test compound.

-

Resuspend the cells in PBS.

-

Add PI to the cell suspension to a final concentration of approximately 2 µM.

-

Incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm) or analyze the cell population using a flow cytometer. An increase in fluorescence indicates membrane permeabilization.

Cytoplasmic Membrane Leakage Assay using ONPG

This assay measures the leakage of cytoplasmic β-galactosidase by using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[25][26][27][28][29]

Materials:

-

E. coli strain with constitutive β-galactosidase expression (e.g., ML-35)

-

ONPG solution

-

Buffer (e.g., sodium phosphate buffer)

-

Spectrophotometer

Procedure:

-

Grow the E. coli cells to the mid-logarithmic phase, harvest, and resuspend them in the buffer to a standardized optical density.

-

Add the test compound to the cell suspension.

-

At various time points, add ONPG to the cell suspension.

-

The cytoplasmic β-galactosidase that has leaked out will hydrolyze ONPG to o-nitrophenol, which is a yellow-colored compound.

-

Measure the absorbance at 420 nm over time. The rate of increase in absorbance is proportional to the rate of enzyme leakage and thus reflects the extent of membrane damage.

Visualizations

Signaling Pathway of Membrane Disruption

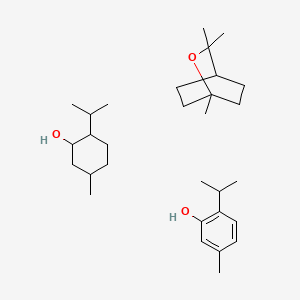

Caption: Mechanism of microbial cell membrane disruption by this compound's essential oils.

Experimental Workflow for Assessing Membrane Integrity

Caption: Experimental workflow for the assessment of microbial membrane integrity.

Logical Relationship of Active Components

Caption: Synergistic relationship of this compound's active components in membrane disruption.

References

- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Cineol (Eucalyptol) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound® Ingredients: Whatâs in Your Mouthwash? [this compound.com]

- 5. Antimicrobial mouthrinses: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Thymol, menthol and eucalyptol as agents for microbiological control in the oral cavity: A scoping review [scielo.org.co]

- 8. researchgate.net [researchgate.net]

- 9. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,8-Cineol (Eucalyptol) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aimspress.com [aimspress.com]

- 14. aimspress.com [aimspress.com]

- 15. researchgate.net [researchgate.net]

- 16. Methyl salicylate potentiates antimicrobial properties of berberine against Aggregatibacter actinomycetemcomitans IADR Abstract Archives [iadr.abstractarchives.com]

- 17. drbicuspid.com [drbicuspid.com]

- 18. microbiologyresearch.org [microbiologyresearch.org]

- 19. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 21. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 22. med.virginia.edu [med.virginia.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]

- 26. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 28. static.igem.org [static.igem.org]

- 29. microbenotes.com [microbenotes.com]

Chemical composition and analysis of Listerine antiseptic

An in-depth analysis of Listerine Antiseptic reveals a formulation centered around four key active essential oils, supported by a matrix of inactive ingredients that ensure the product's stability, solubility, and user experience. This technical guide provides a detailed examination of its chemical composition and the analytical methodologies used for its quantitative analysis.

Chemical Composition of this compound Antiseptic

The antiseptic properties of this compound are primarily attributed to a fixed combination of four essential oils: thymol, menthol, eucalyptol, and methyl salicylate.[1] These active ingredients work synergistically to exert a broad-spectrum antimicrobial effect.[2] The inactive ingredients, or excipients, serve critical functions such as solubilizing the essential oils, preserving the formulation, and providing flavor and color.

Quantitative Data of Ingredients

The following table summarizes the quantitative composition of typical this compound Antiseptic formulations, such as the "Original" and "Cool Mint" varieties. Concentrations are derived from product labels and scientific literature.[3][4]

| Component | Function | Formulation | Concentration (% w/v) | Concentration (mg/mL) | Reference(s) |

| Active Ingredients | |||||

| Eucalyptol | Antiseptic | Original, Cool Mint | 0.092% | 0.92 | [3] |

| Menthol | Antiseptic | Original, Cool Mint | 0.042% | 0.42 | [3] |

| Methyl Salicylate | Antiseptic, Flavoring | Original, Cool Mint | 0.060% | 0.60 | [3] |

| Thymol | Antiseptic | Original, Cool Mint | 0.064% | 0.64 | [3] |

| Inactive Ingredients (Excipients) | |||||

| Alcohol (Ethanol) | Solvent, Antiseptic | Original | 26.9% | - | [3] |

| Cool Mint | 21.6% | - | [2] | ||

| Water | Solvent | All Formulations | q.s. to 100% | - | [5] |

| Benzoic Acid | Preservative | All Formulations | ~0.15% | ~1.5 | [5][6] |

| Sodium Benzoate | Preservative | All Formulations | ~0.1 - 0.2% | ~1.0 - 2.0 | [5][6] |

| Poloxamer 407 | Surfactant/Solubilizer | All Formulations | Not Specified | Not Specified | [5] |

| Sorbitol | Humectant, Sweetener | Cool Mint, Freshburst | Not Specified | Not Specified | [4] |

| Sodium Saccharin | Sweetener | Cool Mint, Freshburst | Not Specified | Not Specified | [4] |

| Caramel | Colorant | Original | Not Specified | Not Specified | [3] |

Note: "q.s." (quantum satis) indicates that the component is added in the amount sufficient to make up the final volume.

Antimicrobial Mechanism of Action

The essential oils in this compound do not target a single specific bacterial process but rather act through multiple, non-specific mechanisms, which makes the development of bacterial resistance difficult.[2][7] The primary mode of action is the disruption of the microbial cell's structural and functional integrity.

The diagram below illustrates the conceptual pathways of this antimicrobial activity.

Experimental Protocols for Chemical Analysis

Quantitative analysis of this compound's components requires distinct methodologies for the volatile essential oils and the non-volatile preservatives. Gas Chromatography (GC) is the standard for essential oil analysis, while High-Performance Liquid Chromatography (HPLC) is preferred for preservatives.

Analysis of Active Ingredients (Essential Oils) by Gas Chromatography (GC-FID/MS)

This protocol outlines a method for the simultaneous quantification of eucalyptol, menthol, methyl salicylate, and thymol.

Methodology:

-

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) capillary column, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

-

Injector:

-

Temperature: 250°C

-

Mode: Split (split ratio 25:1)[8]

-

Injection Volume: 1.0 µL

-

-

Oven Temperature Program:

-

Detector (FID):

-

Temperature: 280°C

-

-

Detector (MS):

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Scan Range: 40-400 m/z

-

-

Sample Preparation:

-

Pipette 1.0 mL of this compound antiseptic into a 10 mL volumetric flask.

-

Add 5.0 mL of a suitable solvent (e.g., ethanol or hexane) containing an internal standard (e.g., n-dodecane at 1 mg/mL).

-

Vortex for 30 seconds.

-

Dilute to the 10 mL mark with the solvent.

-

If necessary, filter through a 0.45 µm syringe filter into a GC vial.

-

-

Calibration: Prepare a series of calibration standards containing known concentrations of eucalyptol, menthol, methyl salicylate, and thymol (and the internal standard) in the same solvent. Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Quantification: Calculate the concentration of each essential oil in the sample by comparing its peak area ratio to the calibration curve.

The following diagram illustrates the general workflow for this GC analysis.

References

- 1. A Preliminary Investigation on the Antimicrobial Activity of this compound®, Its Components, and of Mixtures Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dentalproductshopper.com [dentalproductshopper.com]

- 3. Good Sense 318 Antiseptic Mouthrinse [dailymed.nlm.nih.gov]

- 4. Canadian Dental Association [cda-adc.ca]

- 5. bacchusmarshdentalhouse.com.au [bacchusmarshdentalhouse.com.au]

- 6. Determination of preservatives in mouthwash and liquid dentifrice by GC/MS (SCAN Mode) using super-absorbent polymer [jstage.jst.go.jp]

- 7. Why this compound® Antimicrobial Mouthwash is Essential [this compound.com]

- 8. scitepress.org [scitepress.org]

- 9. GC-MS Chemical Characterization and Antibacterial Effect of the Essential oil of Piper mosenii - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Listerine's Essential Oil Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Listerine's essential oil formulation, a widely utilized oral antiseptic. The formulation, comprising eucalyptol, menthol, methyl salicylate, and thymol, exhibits broad-spectrum activity against a variety of oral microorganisms, including bacteria associated with plaque, gingivitis, and halitosis.[1] This document summarizes key quantitative data from in-vitro and in-vivo studies, details common experimental protocols for evaluating antimicrobial efficacy, and illustrates the formulation's mechanism of action through diagrams. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antimicrobial agents.

Introduction

The oral cavity harbors a complex and diverse microbial ecosystem.[1] While many of these microorganisms are commensal, an imbalance can lead to the proliferation of pathogenic species, resulting in common oral diseases such as dental caries, gingivitis, and periodontitis. Chemical plaque control, as an adjunct to mechanical cleaning, plays a crucial role in maintaining oral health. This compound, a mouthwash with a fixed combination of four essential oils, has been in use for over a century and is supported by numerous clinical studies demonstrating its efficacy and safety.[1][2] The essential oil formulation consists of eucalyptol, menthol, methyl salicylate, and thymol.[3] This guide delves into the scientific evidence supporting the antimicrobial properties of this formulation.

Antimicrobial Spectrum

The essential oil formulation in this compound demonstrates a broad spectrum of antimicrobial activity against oral microorganisms.[1][4] Its efficacy extends to both Gram-positive and Gram-negative bacteria.[5]

Antibacterial Activity

Clinical and in-vitro studies have consistently shown that the essential oil mouthrinse is effective against a wide range of oral bacteria. It has been shown to kill up to 99.9% of germs that cause bad breath, plaque, and gingivitis within 30 seconds of use.[1] The formulation acts non-specifically, making it difficult for bacteria to develop resistance.[1]

Studies have demonstrated significant reductions in various bacterial populations, including:

-

Total Anaerobes and Gram-negative Anaerobes: Rinsing with the essential oil mouthrinse has been shown to have long-lasting effects in reducing these bacteria in both supragingival plaque and on the tongue.[6]

-

Volatile Sulphur Compound (VSC)-producing Organisms: Significant reductions in these bacteria, which are major contributors to oral malodor, have been observed.[6]

-

Specific Plaque Bacteria: In-vivo studies have shown significant reductions in supragingival plaque levels of Veillonella sp., Capnocytophaga sp., and Fusobacterium nucleatum.

-

Streptococcus mutans : This cariogenic bacterium is susceptible to the essential oil formulation.[7]

-

Enterococcus faecalis : A bacterium sometimes associated with persistent root canal infections, has also shown susceptibility.[7]

-

Eikenella corrodens : A gram-negative bacterium implicated in periodontal disease, is inhibited by the formulation.[7]

Antifungal and Antiviral Activity

The essential oil formulation also exhibits activity against other types of microorganisms.

-

Candida albicans : This opportunistic fungus, a common cause of oral thrush, is susceptible to the essential oil mouthrinse.[7]

-

Viruses: Some studies suggest that mouthwashes containing essential oils may have antiviral effects, primarily by disrupting the viral membrane.[2]

Quantitative Antimicrobial Data

The following tables summarize quantitative data from various studies on the antimicrobial efficacy of this compound's essential oil formulation and its individual components.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and its Components

| Microorganism | Test Agent | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Streptococcus mutans | This compound® | - | - | [7] |

| Eucalyptol, Methyl Salicylate, Thymol Mixture | More effective than this compound® | More effective than this compound® | [7] | |

| Enterococcus faecalis | This compound® | - | - | [7] |

| Eucalyptol, Methyl Salicylate, Thymol Mixture | More effective than this compound® | More effective than this compound® | [7] | |

| Eikenella corrodens | This compound® | - | - | [7] |

| Thymol | Lower than this compound® | Lower than this compound® | [7] | |

| Candida albicans | This compound® | - | - | [7] |

| Thymol | Lower than this compound® | Lower than this compound® | [7] |

Note: Specific MIC/MBC values for the complete this compound formulation were not detailed in the cited study, but relative effectiveness was reported.

Table 2: In-Vivo Reduction of Oral Bacteria

| Study Type | Duration | Bacterial Target | Percentage Reduction | Statistical Significance (p-value) | Reference |

| Single Rinse, 12h post-rinse | 1 day | Supragingival Plaque Bacteria (Total Anaerobes) | 56.3% - 95.3% | ≤ 0.005 | [6] |

| Tongue Bacteria (Total Anaerobes) | 61.1% - 96.1% | ≤ 0.005 | [6] | ||

| Twice Daily Rinsing | 14 days | Supragingival Plaque Bacteria (Total Anaerobes) | Trend to higher reductions than single rinse | - | [6] |

| Tongue Bacteria (Total Anaerobes) | Trend to higher reductions than single rinse | - | [6] | ||

| Post-toothbrushing Rinse | 5 min post-rinse | Interproximal Plaque Bacteria | 43.8% | < 0.001 | [8] |

| In-situ Vital Staining | 30 min post-rinse | Dental Plaque Bacteria (dead) | 78.7% (vs. 27.9% for control) | < 0.001 | [9] |

Experimental Protocols

The following sections detail common methodologies used to evaluate the antimicrobial efficacy of this compound's essential oil formulation.

In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of an agent that inhibits (MIC) or kills (MBC/MFC) a specific microorganism.

a) Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Streptococcus mutans, Candida albicans) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test agent (this compound or its components) is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the test agent at which there is no visible growth (turbidity).[10]

-

MBC/MFC Determination: Aliquots from wells showing no growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar, indicating a 99.9% reduction in the initial inoculum.[10]

b) Agar Diffusion Method (Disc or Well Diffusion)

-

Plate Preparation: An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of Test Agent: A sterile paper disc impregnated with the test agent or a defined volume of the agent is placed in a well cut into the agar.

-

Incubation: The plate is incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (clear area around the disc/well where no growth occurs) is measured. A larger zone indicates greater antimicrobial activity.

In-Vivo Clinical Studies

Objective: To evaluate the antimicrobial efficacy of the mouthrinse in a clinical setting.

a) Randomized Controlled Crossover Trial

-

Subject Recruitment: A cohort of subjects meeting specific inclusion criteria (e.g., presence of plaque and gingivitis) is recruited.

-

Baseline Sampling: Plaque and/or tongue scrapings are collected from all subjects to determine the baseline microbial load.

-

Randomization: Subjects are randomly assigned to either the test group (this compound) or a control group (e.g., placebo or negative control rinse).

-

Intervention Period: Subjects follow a prescribed rinsing regimen for a defined period (e.g., 14 days).

-

Post-Intervention Sampling: Microbial samples are collected again after the intervention period.

-

Washout Period: A period where no treatment is administered to allow microbial populations to return to baseline.

-

Crossover: The groups are switched, and the intervention and sampling are repeated.

-

Analysis: Bacterial counts (e.g., colony-forming units per milliliter) are determined, and statistical analysis is performed to compare the effects of the test and control rinses.[6]

b) In-Situ Vital Staining

-

Plaque Accumulation: Subjects refrain from oral hygiene to allow for plaque accumulation over a defined period (e.g., 24 hours).

-

Baseline Plaque Sample: A plaque sample is collected from a specific tooth surface.

-

Rinsing: Subjects rinse with the test or control mouthrinse for a specified duration (e.g., 30 seconds).

-

Post-Rinse Plaque Sample: After a set time (e.g., 30 minutes), a second plaque sample is collected from a contralateral tooth surface.

-

Staining: The plaque samples are stained with a fluorescent dye that differentiates between live (green) and dead (red) bacteria.

-

Microscopy and Image Analysis: The stained samples are visualized using fluorescence microscopy, and the percentage of live and dead bacteria is quantified using image analysis software.[9]

Mechanism of Action

The antimicrobial activity of this compound's essential oil formulation is attributed to its ability to disrupt the bacterial cell structure and function. This multi-target mechanism makes the development of resistance unlikely.[1]

The key mechanisms include:

-

Cell Wall Disruption: The essential oils penetrate the bacterial cell wall, leading to its disruption.[1]

-

Protein Denaturation: The formulation can denature bacterial proteins, impairing their function.[1]

-

Alteration of Bacterial Enzyme Activity: Essential oils can interfere with critical enzymatic processes within the bacteria.[1]

-

Extraction of Bacterial Endotoxins: The formulation can extract endotoxins, which are components of the outer membrane of Gram-negative bacteria.[1]

Visualizations

Diagram 1: General Mechanism of Action of this compound's Essential Oils on a Bacterial Cell

References

- 1. dentalproductshopper.com [dentalproductshopper.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of the effects of essential oil mouthrinses on clinical plaque microbiome: a parallel-group, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In vivo antimicrobial effectiveness of an essential oil-containing mouth rinse 12 h after a single use and 14 days' use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Preliminary Investigation on the Antimicrobial Activity of this compound®, Its Components, and of Mixtures Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the in situ bactericidal activity of an essential oil mouthrinse using a vital stain method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Genesis of a Surgical Antiseptic: A Technical History of Listerine

Foreword: This document traces the historical development of Listerine, from its inception as a pioneering surgical antiseptic to its eventual pivot to a household oral hygiene product. While extensive modern data exists on the antimicrobial properties of its constituent components, this guide focuses on the available historical information and the scientific context of the late 19th and early 20th centuries. It is important to note a significant lack of surviving primary quantitative data and detailed experimental protocols from the era of its use in surgical applications.

Introduction: The Dawn of Antiseptic Surgery

The mid-19th century was a period of profound transformation in surgical practice. While the advent of anesthesia had mitigated the agony of the operating table, post-operative mortality rates remained alarmingly high due to rampant infections. The prevailing miasma theory, which attributed disease to "bad air," offered little in the way of effective preventative measures.

It was against this backdrop that the work of two key figures, Louis Pasteur and Sir Joseph Lister, laid the groundwork for a revolution in surgical hygiene. Pasteur's germ theory of disease, which posited that microorganisms were the cause of infection, provided the theoretical framework. Lister, a British surgeon, applied this theory with groundbreaking success by using carbolic acid to sterilize surgical instruments, dressings, and the operating theater itself. His methods dramatically reduced post-surgical mortality and ushered in the era of antiseptic surgery.

Inspired by these advancements, Dr. Joseph Lawrence, a chemist and physician from St. Louis, Missouri, sought to develop a safer and more refined antiseptic agent. His work culminated in the formulation of "this compound" in 1879, a product named in honor of the pioneer of antiseptic surgery.[1][2]

The Original Formulation: A Synergy of Essential Oils and Alcohol

Dr. Lawrence's formulation was a significant departure from the harsh and often toxic carbolic acid used by Lister. This compound was an alcohol-based solution containing a unique combination of four essential oils:

-

Eucalyptol: Derived from the eucalyptus tree, known for its germicidal properties.

-

Menthol: Sourced from mint, providing a cooling sensation and possessing antiseptic qualities.

-

Methyl Salicylate: The primary component of wintergreen oil, with analgesic and antiseptic effects.

-

Thymol: A constituent of thyme oil, recognized for its powerful disinfectant capabilities.

The exact proportions of these ingredients in the original formulation were a closely guarded trade secret.[1] The alcohol base served as a solvent for the essential oils and contributed to the overall antiseptic efficacy of the solution.

Initial Applications in Surgery: A Qualitative Overview

This compound was initially developed and marketed as a versatile surgical antiseptic.[1][3] Its intended uses included:

-

Wound Irrigation: Cleaning and disinfecting surgical incisions and accidental wounds to prevent infection.

-

Surgical Instrument Sterilization: Soaking instruments to eliminate pathogenic microorganisms.

-

Disinfection of the Surgical Field: Preparing the patient's skin prior to incision.

Quantitative Data: A Modern Perspective on Historical Components

While primary historical quantitative data on this compound's surgical efficacy is scarce, modern research into its constituent components provides insight into its potential antimicrobial activity in a surgical context. The essential oils in this compound are known to possess broad-spectrum antimicrobial properties, effective against a range of bacteria and fungi.

| Component | Known Antimicrobial Properties |

| Eucalyptol | Effective against various bacteria, including Staphylococcus aureus. |

| Menthol | Exhibits antibacterial and antifungal activity. |

| Methyl Salicylate | Possesses antiseptic and anti-inflammatory properties. |

| Thymol | A potent bactericide and fungicide. |

| Ethanol | A well-established disinfectant at sufficient concentrations. |

This table summarizes the known antimicrobial properties of this compound's active ingredients based on modern scientific literature. It is intended to provide a scientific rationale for its historical use as a surgical antiseptic in the absence of primary historical data.

Experimental Protocols: Reconstructing Historical Methodologies

Detailed experimental protocols from Dr. Lawrence's original research in the 1870s have not been preserved. However, we can infer the likely methodologies of the time for testing a new surgical antiseptic. These would have been rudimentary by modern standards and likely involved the following steps:

-

In Vitro Testing: Cultures of common pathogenic bacteria of the era (e.g., Staphylococcus aureus, Streptococcus pyogenes) would be exposed to varying concentrations of the this compound formulation. The effectiveness would be gauged by the inhibition of bacterial growth.

-

Animal Studies: The antiseptic would be applied to artificially created wounds on animal subjects to assess its ability to prevent infection and observe any potential tissue toxicity.

-

Clinical Observation: In a pre-clinical trial era, the antiseptic would be used on patients in a surgical setting, with outcomes observed and compared to previous infection rates. This would have been largely observational rather than the controlled, blinded studies required today.

Logical Progression of Development and Application

The development and initial application of this compound as a surgical antiseptic can be visualized as a logical progression from the foundational work of Pasteur and Lister.

The Transition to Oral Hygiene

By the early 20th century, the medical landscape continued to evolve with the development of new and more potent antiseptics. Concurrently, the Lambert Pharmacal Company, which had acquired the rights to this compound, began to explore new markets for the product. In 1895, this compound was first marketed to dentists as an oral antiseptic. This marked the beginning of a strategic pivot that would ultimately define the product's legacy. The company's aggressive marketing campaigns in the 1920s, which famously medicalized "halitosis" (bad breath), solidified this compound's position as a leading consumer oral hygiene brand.

Conclusion

This compound's origin as a surgical antiseptic is a testament to the innovative spirit of 19th-century medicine. Born from the foundational principles of germ theory and antiseptic surgery, it represented a significant step towards safer and more effective infection control. While the lack of detailed historical quantitative data and experimental protocols from its early use in surgery presents a challenge to a complete technical assessment, the known antimicrobial properties of its constituent essential oils provide a strong scientific rationale for its initial application. The story of this compound's development serves as a compelling case study in the evolution of medical products and the interplay of scientific innovation and market adaptation.

References

- 1. The Evolution of Antisepsis: A Historical Review The Evolution of Antisepsis: A Historical Review | WoundSource [woundsource.com]

- 2. Summary of the best evidence for the use of antiseptics at various surgical sites to prevent postoperative infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Joseph Lister (1827-1912): A Pioneer of Antiseptic Surgery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Analysis of the Active Ingredients in Listerine®

Introduction

Listerine®, a brand of antiseptic mouthwash, has been commercially available for over a century and is one of the most extensively studied oral hygiene products.[1] Its efficacy in reducing oral bacterial load, plaque, and gingivitis is attributed to a unique combination of active ingredients.[1][2] Originally marketed as a surgical antiseptic, its application in oral hygiene began in the late 19th century.[1][3] This technical guide provides a detailed analysis of the core active ingredients in this compound®, their mechanisms of action, and the experimental protocols used to validate their efficacy, targeting an audience of researchers and drug development professionals.

Core Active Ingredients

The primary antimicrobial activity in traditional this compound® formulations stems from a fixed combination of four essential oils (EOs), inspired by natural plant-based oils.[1][4] Some product variations also incorporate other active agents like Cetylpyridinium Chloride (CPC) to target specific oral health concerns.

1. Essential Oils (Phenolic Compounds)

The cornerstone of many this compound® products is a blend of four essential oils: Thymol, Menthol, Eucalyptol, and Methyl Salicylate.[3][5] This combination is known to penetrate plaque biofilm and kill a broad spectrum of bacteria.[3][6][7]

-

Thymol: Derived from thyme, this potent phenolic monoterpene exhibits strong antiseptic qualities and is effective against a wide range of oral bacteria and fungi.[3][8][9] Its antimicrobial action is a primary contributor to the overall efficacy of the essential oil blend.[5]

-

Eucalyptol: Sourced from eucalyptus trees, eucalyptol has antibacterial and anti-inflammatory properties.[8][10] It acts as an effective agent against bacteria responsible for plaque and gingivitis.[11]

-

Menthol: Identical to the menthol found in mint, this compound is known for its germ-killing properties and provides the characteristic cooling sensation.[8][12] It contributes to the overall antimicrobial effect and flavor profile.[13]

-

Methyl Salicylate: Inspired by wintergreen, this ingredient offers a fresh flavor.[8][14]

2. Cetylpyridinium Chloride (CPC)

Found in certain this compound® formulations, Cetylpyridinium Chloride is a quaternary ammonium compound recognized for its broad antimicrobial properties.[15][16] It is a cationic surfactant that is effective in reducing plaque, gingivitis, and oral malodor.[11][17]

Quantitative Data Summary

The precise concentrations of active ingredients and their demonstrated clinical efficacy are critical for understanding their therapeutic potential.

Table 1: Active Ingredient Concentrations in this compound® Antiseptic

| Active Ingredient | Concentration (% w/v) | Concentration (mg/mL) | Primary Function | Source(s) |

| Eucalyptol | 0.092% | 0.92 | Antimicrobial, Anti-inflammatory | [18][19] |

| Menthol | 0.042% | 0.42 | Antimicrobial, Flavoring Agent | [18][19] |

| Methyl Salicylate | 0.060% | 0.60 | Flavoring Agent | [19] |

| Thymol | 0.064% | 0.64 | Antimicrobial | [19] |

Note: Concentrations are based on this compound® Original Antiseptic and Cool Mint formulations. Other product lines may have different active ingredients and concentrations.

Table 2: Summary of Clinical Efficacy Data for Essential Oil-Based this compound®

| Study | Duration | Comparison Groups | Key Findings | Source(s) |

| Sharma et al. (2004) | 6 Months | Brushing vs. Brushing + Flossing vs. Brushing + Flossing + this compound® | Adding this compound® to brushing and flossing reduced whole-mouth plaque by 56.3% and gingivitis by 29.9% compared to brushing alone. | [1] |

| Journal of Dental Hygiene (2022) | 12 Weeks | Brushing + this compound® vs. Brushing + Supervised Flossing vs. Brushing + Hygienist Flossing vs. Brushing + Control Rinse | This compound® group showed a 22.8% reduction in interproximal plaque (TPI), a 46.4% reduction in interproximal gingivitis (MGI), and a 76.4% reduction in interproximal bleeding (BI) versus control. | [20] |

Mechanisms of Action

The antimicrobial efficacy of this compound's active ingredients is achieved through distinct molecular interactions with microbial cells.

1. Essential Oils: Cell Membrane Disruption

The essential oils in this compound® exert a broad-spectrum, non-specific bactericidal action, making the development of microbial resistance difficult.[21][22] The primary mechanism involves the disruption of the bacterial cell wall and cytoplasmic membrane.[21][23] This membranotropic effect leads to a cascade of events culminating in cell death.

-

Membrane Permeabilization: The lipophilic nature of thymol and other essential oils allows them to integrate into the bacterial cytoplasmic membrane, altering its structure and fluidity.[23][24]

-

Leakage of Intracellular Contents: This disruption increases membrane permeability, causing the efflux of essential intracellular components like ions (e.g., potassium) and ATP.[23][25]

-

Enzyme Inhibition and Protein Denaturation: The change in membrane integrity and intracellular environment leads to the denaturation of crucial proteins and alters the activity of bacterial enzymes.[21][22]

-

Biofilm Penetration: The essential oil combination is particularly effective at penetrating the protective matrix of plaque biofilm, allowing it to kill bacteria residing within these complex communities.[7]

2. Cetylpyridinium Chloride (CPC): Cationic Surfactant Activity

CPC's mechanism is characteristic of quaternary ammonium compounds. Its positively charged head group is key to its antimicrobial action.[26][27]

-

Electrostatic Binding: The bacterial cell membrane carries a net negative charge. The positively charged cationic head of the CPC molecule binds to this surface, displacing stabilizing divalent cations like Ca²⁺.[16][26]

-

Membrane Disorganization: The hydrophobic tail of the CPC molecule penetrates and integrates into the hydrophobic lipid bilayer of the cell membrane.[16][26]

-

Loss of Integrity: This insertion disrupts the membrane's structural integrity, leading to the formation of hydrophilic domains and impairing the function of embedded proteins.[26]

-

Cell Lysis: The progressive disorganization results in increased membrane fluidity, leakage of cytoplasmic contents, and ultimately, cell lysis.[15][26]

Key Experimental Protocols

The antimicrobial and clinical efficacy of this compound's active ingredients are substantiated through standardized in-vitro and in-vivo experimental models.

1. In-Vitro Antimicrobial Efficacy: Agar Disc Diffusion Method

This is a widely used method for assessing the antimicrobial activity of mouthwash formulations.[28]

-

Protocol:

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes.

-

Bacterial Inoculation: The agar surface is uniformly inoculated with a standardized suspension of a target oral bacterium (e.g., Streptococcus mutans).[28]

-

Disc Application: Sterile paper discs are impregnated with the test mouthwash (or individual active ingredients) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[28]

-

Measurement: The antimicrobial activity is quantified by measuring the diameter of the clear zone of inhibition around the disc, where bacterial growth has been prevented.[28]

-

2. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

These assays are used to determine the lowest concentration of an antimicrobial agent required to inhibit the growth of (MIC) or kill (MBC) a specific microorganism.[5][28]

-

Protocol (Broth Microdilution):

-

Serial Dilutions: The test agent (e.g., thymol) is serially diluted in a liquid growth medium in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) at an optimal temperature for bacterial growth.

-

MIC Determination: The MIC is identified as the lowest concentration of the agent in which there is no visible bacterial growth (turbidity).

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

-

3. In-Vivo Clinical Trial Protocol for Plaque and Gingivitis Reduction

Clinical trials are essential for validating the real-world efficacy of mouthwash formulations. The following is a generalized protocol based on published studies.[20][29][30]

-

Protocol:

-

Subject Recruitment: A cohort of subjects meeting specific inclusion/exclusion criteria (e.g., minimum baseline plaque and gingivitis scores) is recruited.

-

Baseline Measurement: After a washout period, baseline scores for plaque, gingivitis, and bleeding are recorded using standardized indices (e.g., Turesky Modification of Quigley-Hein Plaque Index (TPI), Modified Gingival Index (MGI)).[20]

-

Randomization: Subjects are randomly assigned to different treatment groups (e.g., Test Mouthwash + Brushing, Control Mouthwash + Brushing, Brushing Alone).

-

Treatment Period: Subjects follow the assigned regimen for a predetermined period (e.g., 12 weeks to 6 months). Rinsing may be supervised to ensure compliance.[20]

-

Follow-up Assessments: Plaque and gingivitis scores are re-evaluated at specified intervals.

-

Statistical Analysis: Data from the different groups are statistically compared to determine the significance of any observed reductions in plaque and gingivitis.

-

References

- 1. kenvuepro.com [kenvuepro.com]

- 2. dentalproductsreport.com [dentalproductsreport.com]

- 3. This compound.com.au [this compound.com.au]

- 4. This compound® Ingredients: Whatâs in Your Mouthwash? [this compound.com]

- 5. A Preliminary Investigation on the Antimicrobial Activity of this compound®, Its Components, and of Mixtures Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why this compound® Antimicrobial Mouthwash is Essential [this compound.com]

- 7. drbicuspid.com [drbicuspid.com]

- 8. This compound.co.uk [this compound.co.uk]

- 9. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. This compound-me.com [this compound-me.com]

- 12. This compound Cool Mint Mouthwash ingredients (Explained) [incidecoder.com]

- 13. What is the mechanism of Menthol? [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 16. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

- 18. Canadian Dental Association [cda-adc.ca]

- 19. drugs.com [drugs.com]

- 20. New Research Shows Surprising Results about Effectiveness of this compound® Antiseptic - Today's RDH [todaysrdh.com]

- 21. dentalproductshopper.com [dentalproductshopper.com]

- 22. kenvuepro.com [kenvuepro.com]

- 23. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.org.co [scielo.org.co]

- 25. The action of thymol on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

- 27. What is Cetylpyridinium used for? [synapse.patsnap.com]

- 28. imlresearch.com [imlresearch.com]

- 29. Clinical efficacy of this compound in inhibiting and reducing plaque and experimental gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Efficacy of this compound antiseptic in inhibiting the development of plaque and gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antimicrobial Effects of Essential Oils in Listerine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic antimicrobial effects of the four essential oils found in Listerine antiseptic mouthwash: eucalyptol, menthol, methyl salicylate, and thymol. It is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of essential oil combinations. This document summarizes quantitative data on their efficacy against key oral pathogens, details the experimental protocols used to determine these effects, and visualizes the proposed mechanisms of action. The evidence suggests that the combination of these essential oils results in a potent antimicrobial activity, primarily through the disruption of bacterial cell membranes and potential interference with cellular signaling pathways such as quorum sensing.

Introduction

This compound, a widely used antiseptic mouthwash, derives its antimicrobial efficacy from a fixed combination of four essential oils: eucalyptol, menthol, methyl salicylate, and thymol.[1] These phenolic compounds, when used in combination, are believed to exert a synergistic effect, resulting in a broader and more potent antimicrobial activity than the individual components alone.[2] This guide delves into the scientific evidence supporting these synergistic interactions, providing quantitative data, detailed experimental methodologies, and a visualization of the underlying antimicrobial mechanisms. Understanding these synergistic effects is crucial for the development of new antimicrobial formulations and for optimizing existing ones.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of the essential oils in this compound, both individually and in combination, has been quantified using standard microbiological assays, primarily the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the findings from key studies, with a focus on pathogens relevant to oral health.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual Essential Oils and this compound Against Oral Pathogens

| Microorganism | Eucalyptol (µg/mL) | Menthol (µg/mL) | Methyl Salicylate (µg/mL) | Thymol (µg/mL) | This compound® (% v/v) |

| Streptococcus mutans | >500,000 | >500,000 | >500,000 | 125,000 | 12.5 |

| Enterococcus faecalis | >500,000 | >500,000 | >500,000 | 250,000 | 12.5 |

| Eikenella corrodens | >500,000 | >500,000 | >500,000 | 62,500 | 6.25 |

| Candida albicans | >500,000 | >500,000 | >500,000 | 62,500 | 6.25 |

Data extracted from Vlachojannis et al., 2015.[1]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Individual Essential Oils and this compound® Against Oral Pathogens

| Microorganism | Eucalyptol (µg/mL) | Menthol (µg/mL) | Methyl Salicylate (µg/mL) | Thymol (µg/mL) | This compound® (% v/v) |

| Streptococcus mutans | >500,000 | >500,000 | >500,000 | 250,000 | 25 |

| Enterococcus faecalis | >500,000 | >500,000 | >500,000 | 500,000 | 25 |

| Eikenella corrodens | >500,000 | >500,000 | >500,000 | 125,000 | 12.5 |

| Candida albicans | >500,000 | >500,000 | >500,000 | 125,000 | 12.5 |

Data extracted from Vlachojannis et al., 2015.[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Essential Oil Combinations Against Oral Pathogens

| Microorganism | Eucalyptol + Methyl Salicylate + Thymol (µg/mL) |

| Streptococcus mutans | 125,000 |

| Enterococcus faecalis | 125,000 |

| Candida albicans | 62,500 |

Data extracted from a scoping review citing Vlachojannis et al., 2015.[2]

The data clearly indicates that thymol is the most potent individual component.[1] However, the combination of eucalyptol, methyl salicylate, and thymol demonstrates a significantly lower MIC against S. mutans and E. faecalis compared to the individual components, suggesting a synergistic or additive effect.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Essential oils (eucalyptol, menthol, methyl salicylate, thymol)

-

This compound®

-

Solvent for essential oils (e.g., dimethyl sulfoxide - DMSO)

-

Pipettes and sterile tips

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Agar plates (for MBC determination)

Procedure:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in the appropriate broth. The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Serial Dilutions: The essential oils and this compound® are serially diluted in the broth within the 96-well plate. For essential oils, a stock solution is first prepared in a suitable solvent like DMSO to ensure solubility, and then further diluted in the broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto an appropriate agar plate. The plates are then incubated. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.

Assessment of Synergistic Effects (Checkerboard Assay)

The checkerboard assay is a common method to evaluate the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

-

Same as for MIC/MBC determination.

Procedure:

-

Plate Setup: In a 96-well plate, serial dilutions of the first essential oil are made along the x-axis, and serial dilutions of the second essential oil are made along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and the plate is incubated as described for the MIC assay.

-

Data Analysis (Fractional Inhibitory Concentration Index - FICI): The FICI is calculated to determine the nature of the interaction. The calculation is as follows:

-

FIC of agent A = MIC of A in combination / MIC of A alone

-

FIC of agent B = MIC of B in combination / MIC of B alone

-

FICI = FIC of agent A + FIC of agent B

The results are interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Mechanisms of Antimicrobial Action

The antimicrobial activity of the essential oils in this compound is multifactorial, primarily targeting the bacterial cell envelope and cellular processes.

Disruption of Bacterial Cell Membrane

The primary mechanism of action for phenolic compounds like thymol and eucalyptol is the disruption of the bacterial cell membrane.[3] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components such as ions and ATP. This disruption of the membrane potential and integrity ultimately leads to cell death.[3]

Caption: Disruption of the bacterial cell membrane by essential oils.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This is crucial for processes like biofilm formation and virulence factor production. Some essential oils have been shown to interfere with QS signaling, thereby inhibiting these pathogenic processes.[4] While direct evidence for the this compound essential oils is still emerging, the known anti-QS activity of similar phenolic compounds suggests this as a potential synergistic mechanism.

Caption: Potential inhibition of bacterial quorum sensing by essential oils.

Experimental Workflow for Antimicrobial Synergy Assessment

The overall process for assessing the synergistic antimicrobial effects of essential oils is a multi-step process that begins with determining individual potencies and culminates in combination testing.

Caption: Experimental workflow for synergy assessment.

Conclusion

The essential oils in this compound—eucalyptol, menthol, methyl salicylate, and thymol—demonstrate a notable synergistic antimicrobial effect against a range of oral pathogens. Quantitative data from MIC and MBC assays indicate that combinations of these oils are more effective than the individual components. The primary mechanism of action is the disruption of the bacterial cell membrane, leading to cell death. Furthermore, interference with bacterial quorum sensing is a plausible secondary mechanism that contributes to their anti-biofilm efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of essential oil-based antimicrobial agents. Further research into the specific molecular targets and signaling pathways affected by these essential oil combinations will provide a more complete understanding of their synergistic interactions and may lead to the development of even more effective antimicrobial therapies.

References

- 1. A Preliminary Investigation on the Antimicrobial Activity of this compound®, Its Components, and of Mixtures Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.org.co [scielo.org.co]

- 3. quora.com [quora.com]

- 4. Inhibition of quorum-sensing signals by essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Bioavailability of Listerine's Core Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of the four core active ingredients in Listerine antiseptic mouthwash: menthol, thymol, eucalyptol, and methyl salicylate. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

The information presented herein is a synthesis of publicly available scientific literature. The data is organized to facilitate easy comparison and understanding of how these essential oils are absorbed, distributed, metabolized, and excreted when used as an oral rinse.

Introduction

This compound's efficacy is attributed to its four essential oil components, which possess broad-spectrum antimicrobial activity.[1] Understanding the systemic exposure and metabolic fate of these compounds is crucial for assessing their safety and potential systemic effects. The alcohol in this compound formulations acts as a solvent for these lipophilic active ingredients, ensuring their bioavailability and penetration into the dental plaque biofilm.[2] This guide delves into the individual pharmacokinetic profiles of each component.

Menthol

Menthol is a cyclic monoterpene alcohol known for its cooling sensation. It is rapidly absorbed and extensively metabolized in the body.

Pharmacokinetics and Bioavailability of Menthol

Following oral administration, menthol is readily absorbed.[3] Its primary metabolite found in plasma and urine is menthol glucuronide. The pharmacokinetic parameters of menthol can vary depending on the route of administration and the formulation.

Table 1: Pharmacokinetic Parameters of L-Menthol and its Glucuronide in Humans

| Parameter | Menthol Capsule (100 mg) | Mint Candy/Mint Tea (10 mg) | Peppermint Oil (187 mg, enteric-coated) in Children | L-Menthol Oral Administration (10 mg/kg) |

| Cmax (Peak Plasma Concentration) | 2610 ± 862 ng/mL | 368 ± 115 ng/mL | 698.2 ± 245.4 ng/mL | Not specified |

| Tmax (Time to Peak Plasma Concentration) | 61 ± 26 min | 30 ± 12 min | 5.3 ± 2.4 h | Not specified |

| t½ (Plasma Half-life) | 56.2 min (95% CI, 51.0 to 61.5) | 42.6 min (95% CI, 32.5 to 52.7) | ~3.5 h | Not specified |

| AUC (Area Under the Curve) | Not specified | Not specified | 4039.7 ± 583.8 ng/mL*h | Not specified |

| Urinary Recovery (% of dose) | 45.6% | 56.6% | Not specified | Not specified |

| Primary Metabolite | Menthol Glucuronide | Menthol Glucuronide | Menthol Glucuronide | Menthol Glucuronide |

| Reference | [3] | [3] | [4] | [5] |

Metabolism of Menthol

The metabolism of menthol primarily involves two phases. Phase I involves hydroxylation by cytochrome P450 enzymes, followed by Phase II conjugation, predominantly with glucuronic acid to form menthol glucuronide. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs).

Thymol

Thymol is a natural monoterpenoid phenol and a major component of thyme essential oil. It exhibits significant antimicrobial properties.

Pharmacokinetics and Bioavailability of Thymol

Following oral administration, thymol is rapidly absorbed and metabolized.[6] Free thymol is generally not detectable in plasma or urine.[6][7] Instead, its metabolites, thymol sulfate and thymol glucuronide, are the primary circulating and excreted forms.[6][7] The bioavailability of thymol has been estimated to be around 16%, based on the quantification of its metabolites.[6][8]

Table 2: Pharmacokinetic Parameters of Thymol Metabolites in Humans (after a single 1.08 mg oral dose of thymol)

| Parameter | Thymol Sulfate (in Plasma) | Thymol Sulfate and Glucuronide (in Urine) |

| Cmax (Peak Plasma Concentration) | 93.1 ± 24.5 ng/mL | Not Applicable |

| Tmax (Time to Peak Plasma Concentration) | 2.0 ± 0.8 hours | Not Applicable |

| t½ (Terminal Elimination Half-life) | 10.2 hours | Not Applicable |

| Urinary Excretion (24h, % of dose) | Not Applicable | 16.2% ± 4.5% |

| Reference | [6][7] | [6][7] |

Metabolism of Thymol

Thymol undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation.[6][7] In plasma, thymol sulfate is the main detectable metabolite, while both thymol sulfate and thymol glucuronide are found in urine.[6][7]

Eucalyptol (1,8-Cineole)

Eucalyptol, also known as 1,8-cineole, is a cyclic ether and a major constituent of eucalyptus oil. It is recognized for its anti-inflammatory and mucolytic properties.[9]

Pharmacokinetics and Bioavailability of Eucalyptol

Pharmacokinetic data for eucalyptol following an oral rinse is limited. However, studies on inhalation exposure in humans show that it is well-absorbed.[10] Following absorption, it undergoes oxidation in the body to form hydroxycineole, which is then excreted as a glucuronide conjugate.[11]

Table 3: Pharmacokinetic Parameters of Eucalyptol in Humans (during inhalation)

| Parameter | Value |

| Time to Peak Plasma Concentration | ~18 minutes |

| Distribution Half-life | 6.7 minutes |

| Elimination Half-life | 104.6 minutes |

| Reference | [10] |

Metabolism of Eucalyptol

The primary metabolic pathway for eucalyptol involves in-vivo oxidation to hydroxycineole.[11] This metabolite is then conjugated with glucuronic acid before being excreted.[11]

Methyl Salicylate

Methyl salicylate is the methyl ester of salicylic acid and is well-known for its minty aroma and analgesic properties.

Pharmacokinetics and Bioavailability of Methyl Salicylate

Methyl salicylate is extensively and rapidly hydrolyzed to salicylic acid and methanol in the body.[12] This rapid metabolism is a key consideration in its safety assessment.[12] Due to this rapid conversion, concerns have been raised about combined exposure to various salicylates in cosmetic products, which could increase the systemic dose of salicylic acid.[12]

Table 4: Metabolism of Methyl Salicylate

| Parent Compound | Primary Metabolite | Metabolic Reaction |

| Methyl Salicylate | Salicylic Acid | Hydrolysis |

| Reference | [12][13] | [12][13] |

Metabolism of Methyl Salicylate

The primary metabolic step for methyl salicylate is its hydrolysis into salicylic acid. Salicylic acid is then further metabolized, primarily in the liver, through hydroxylation, acetylation, and glucuronidation for clearance.[14]

References

- 1. Menthol + Thymol + Eucalyptol + Methyl Salicylate | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. redalyc.org [redalyc.org]

- 4. bmjopen.bmj.com [bmjopen.bmj.com]

- 5. The absorption and metabolism of a single L-menthol oral versus skin administration: Effects on thermogenesis and metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Pharmacokinetic studies of the fragrance compound 1,8-cineol in humans during inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. health.ec.europa.eu [health.ec.europa.eu]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Listerine's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of standardized protocols for evaluating the in vitro antimicrobial efficacy of Listerine® mouthwash. The included methodologies are fundamental for screening, characterizing, and validating the antimicrobial properties of oral healthcare products.

Introduction

This compound is a widely used antiseptic mouthwash containing a fixed combination of four essential oils: thymol, menthol, eucalyptol, and methyl salicylate, typically in a hydroalcoholic solution.[1] These essential oils are the active ingredients responsible for its broad-spectrum antimicrobial activity.[2][3] The primary mechanism of action involves the disruption of the bacterial cell wall, leading to protein denaturation and alteration of bacterial enzyme activity.[2] This document outlines key in vitro assays to quantify this antimicrobial activity against common oral pathogens.

Data Presentation: Summary of Antimicrobial Activity

The following tables summarize quantitative data from various in vitro studies on this compound's effectiveness against key oral microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its Components

| Test Agent | Microorganism | MIC | MBC | Reference |

| This compound® | Streptococcus mutans | 4 to 32-fold dilution | Not Specified | [4] |

| This compound® | Candida albicans | 6.25% to 12.5% dilution | Not Specified | [5] |

| Thymol | Candida albicans | Not Specified | Lower than other components | [1] |

| Eucalyptol, Methyl Salicylate, Thymol Mixture | Streptococcus mutans | More effective than this compound® | More effective than this compound® | [1] |

| Eucalyptol, Methyl Salicylate, Thymol Mixture | Enterococcus faecalis | More effective than this compound® | More effective than this compound® | [1] |

Table 2: Zone of Inhibition Data for this compound Formulations against Streptococcus mutans

| This compound Formulation | Mean Zone of Inhibition (mm) | Positive Control (0.12% CHX) | Reference |

| This compound-Green Tea | > this compound-Zero | Most effective | [6] |

| This compound-Zero | Least effective | Most effective | [6][7] |

Table 3: Bactericidal and CFU Reduction Effects of this compound

| Assay Type | Microorganism | Result | Exposure Time | Reference |

| Bactericidal Effect | Porphyromonas gingivalis | 98.6% killed | 15 minutes | [8] |

| Bactericidal Effect | Porphyromonas gingivalis | 100% killed | 30 minutes | [8] |

| Colony Forming Unit (CFU) Reduction | Supragingival Plaque Microbiota | 19.75 CFU mean reduction | 2 weeks (in vivo) | [9] |

| Bactericidal Effect | Methicillin-resistant Staphylococcus aureus (MRSA) | Complete killing | 30 seconds | [10] |

| Viable Cell Reduction | Candida albicans | Significant decrease | 30 seconds | [10] |

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial assays are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a test agent by measuring the zone of growth inhibition.[11][12]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

This compound (test sample)

-

Positive control (e.g., 0.12% Chlorhexidine)

-

Negative control (e.g., sterile deionized water)

-

Cultures of test microorganisms (e.g., S. mutans, C. albicans) adjusted to 0.5 McFarland standard.[11]

Protocol:

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn.[13]

-

Allow the plate to dry for 5-10 minutes.

-

Using a sterile cork borer, create uniform wells in the agar.[14]

-

Pipette a fixed volume (e.g., 100 µL) of this compound, the positive control, and the negative control into separate wells.[12]

-

Incubate the plates at 37°C for 24-48 hours.[11]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).[13]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[15][16]

Materials:

-

Sterile 96-well microtiter plates[17]

-

Mueller-Hinton Broth (MHB)[18]

-

This compound (test agent)

-

Microbial cultures adjusted to approximately 5 x 10^5 CFU/mL[19]

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Protocol:

-

Dispense 100 µL of MHB into all wells of a 96-well plate.[17]

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[17]

-

Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[17]

-

Inoculate all wells (except the sterility control in column 12) with 100 µL of the standardized microbial suspension.[20]

-

Cover the plate and incubate at 37°C for 18-24 hours.[21]

-

Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth.[18]

Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[18][22]

Materials:

-

Results from the MIC assay

-

MHA plates

-

Micropipettes and sterile tips

-

Sterile spreader

Protocol:

-